molecular formula C21H43NO2 B1617301 N-(2-Hydroxypropyl)stearamide CAS No. 35627-96-4

N-(2-Hydroxypropyl)stearamide

Cat. No. B1617301
CAS RN: 35627-96-4
M. Wt: 341.6 g/mol
InChI Key: QCTVGFNUKWXQNN-UHFFFAOYSA-N
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Description

N-(2-Hydroxypropyl)stearamide is a compound with the molecular formula C21H43NO2 . It is also known by other names such as STEARAMIDE MIPA, N-(2-Hydroxypropyl)stearic amide, N-(2-Hydroxypropyl)octadecanamide, and Octadecanamide, N-(2-hydroxypropyl)- . It is used as a viscosity controlling agent .


Synthesis Analysis

While specific synthesis methods for N-(2-Hydroxypropyl)stearamide were not found, a related compound, ethylene bisstearamide, is synthesized by adding stearic acid and an antioxidant to a sealed reaction vessel, stirring the mixture, introducing nitrogen, and adding ethylene diamine to conduct a salt-forming reaction .


Chemical Reactions Analysis

While specific chemical reactions involving N-(2-Hydroxypropyl)stearamide were not found, a study on a related compound, hyperbranched N-(2-hydroxypropyl)methacrylamide (HB-HPMA), revealed that it was synthesized using different conditions to provide different physical properties .


Physical And Chemical Properties Analysis

N-(2-Hydroxypropyl)stearamide has a molecular weight of 341.57 . A study on a related compound, poly(N-(2-hydroxypropyl)methacrylamide) (PHPMA), revealed that changing the solvent proticity and/or polarity influences the solution propagation rate, leading to mass transfer limitations and a concomitant discrepancy in the molar masses of the polymer formed in solution and grafted from the surface .

Scientific Research Applications

HPMA Copolymers in Therapeutics

N-(2-Hydroxypropyl)methacrylamide (HPMA) copolymers have been foundational in the development of polymer therapeutics for cancer and musculoskeletal diseases. These copolymers serve as carriers for biologically active compounds, significantly impacting the delivery and efficacy of anticancer drugs. HPMA copolymers' design for second-generation macromolecular therapeutics focuses on enhancing drug delivery systems, showcasing their pivotal role in modern medicine (Kopeček & Kopečková, 2010).

Advancements in Viral Therapeutics

HPMA copolymers have shown promise in masking and retargeting therapeutic viruses. By coating viruses like adenovirus with HPMA copolymers, it's possible to protect them against neutralization by antibodies and complement. This approach enhances the viruses' therapeutic potential, expanding their applications in cancer therapy and recombinant vaccines (Fisher & Seymour, 2010).

Drug Delivery Systems Visualized

Molecular imaging technologies have been employed to study the drug delivery mechanisms of HPMA copolymers. Through fluorescence imaging, MRI, and nuclear medicine techniques, researchers can visualize the pharmacokinetics, biodistribution, and targeting efficiency of these copolymers in both animal models and human patients, providing invaluable insights into their behavior and efficacy (Lu, 2010).

Neural Tissue Engineering

HPMA polymer hydrogels have been explored for their potential in neural tissue engineering. By immobilizing neuronal and glial cells within these hydrogels, researchers can create cell-based polymer hybrid devices aimed at repairing central nervous system tissue. This innovative approach highlights the versatility of HPMA copolymers in regenerative medicine (Woerly, Plant, & Harvey, 1996).

Polymer-Drug Conjugates for Enhanced Delivery

Polymer-drug conjugates using HPMA copolymers have shown significant improvements in the delivery of therapeutic agents. These conjugates can reduce systemic toxicity and improve the solubility, stability, and efficacy of various drugs, showcasing the potential of HPMA copolymers in creating more effective and targeted therapies (Khandare & Minko, 2006).

Safety And Hazards

The hazard classification and labelling section shows the hazards of N-(2-Hydroxypropyl)stearamide based on the standardized system of statements and pictograms established under the CLP (Classification Labelling and Packaging) Regulation . More detailed safety data can be found in the SDS .

Future Directions

While specific future directions for N-(2-Hydroxypropyl)stearamide were not found, a study on a related compound, poly(N-(2-hydroxypropyl)methacrylamide) (PHPMA), highlighted the importance of the selection of the grafting method for achieving a high antifouling performance . This could suggest potential future research directions for N-(2-Hydroxypropyl)stearamide as well.

properties

IUPAC Name

N-(2-hydroxypropyl)octadecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H43NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(24)22-19-20(2)23/h20,23H,3-19H2,1-2H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCTVGFNUKWXQNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NCC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H43NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90885626
Record name Octadecanamide, N-(2-hydroxypropyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Hydroxypropyl)stearamide

CAS RN

35627-96-4
Record name N-(2-Hydroxypropyl)octadecanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35627-96-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Hydroxypropyl)octadecanamide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octadecanamide, N-(2-hydroxypropyl)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Octadecanamide, N-(2-hydroxypropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90885626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-hydroxypropyl)stearamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.847
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name STEARIC MONOISOPROPANOLAMIDE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
JK Weil, N Parris, AJ Stirton - Journal of the American Oil Chemists' …, 1970 - Springer
High purity alkanolamides were prepared by the sodium catalyzed reaction of methyl stearate, methyl palmitate and methyl laurate with ethanolamine, 2-hydroxypropylamine, 3-…
United States. Environmental Protection Agency. Office … - 1979 - books.google.com
CA Index Name for styrene is Benzene, ethenyl-; the" uninverted" form of this name would be ethenylbenzene. Ordering is based first on the heading parent (with all substances sharing …
Number of citations: 3 books.google.com

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